molecular formula C5H5BrF3N3O2S B2356558 5-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide CAS No. 1946812-60-7

5-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide

Cat. No. B2356558
CAS RN: 1946812-60-7
M. Wt: 308.07
InChI Key: ISKIJKBIVUVLIC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered aromatic heterocyclic compound with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The compound also contains a sulfonamide group and a trifluoroethyl group.

Scientific Research Applications

Catalytic Synthesis Applications

5-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide and related compounds have been utilized in catalytic synthesis processes. A study by Khazaei, Abbasi, and Moosavi-Zare (2014) demonstrated the use of a related N-bromo sulfonamide reagent in catalyzing the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through a pseudo five-component condensation reaction. This methodology highlighted the advantages of using non-toxic and inexpensive materials for efficient synthesis in neutral media (Khazaei, Abbasi, & Moosavi-Zare, 2014).

Antimicrobial and Antioxidant Properties

Variya, Panchal, and Patel (2019) explored the synthesis of novel sulfonamide derivatives, including 5-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide, demonstrating significant antimicrobial activity against Gram-positive and Gram-negative bacterial strains. These compounds also exhibited moderate to good antioxidant properties, highlighting their potential in therapeutic applications (Variya, Panchal, & Patel, 2019).

Antiproliferative Activities

A study by Mert, Yaglıoglu, Demirtaş, and Kasımoğulları (2014) focused on a series of pyrazole-sulfonamide derivatives, including 5-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide, for their antiproliferative activities. These compounds were tested against HeLa and C6 cell lines, showing promising broad-spectrum antitumor activity comparable to commonly used anticancer drugs (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

properties

IUPAC Name

5-bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF3N3O2S/c6-4-3(15(10,13)14)1-11-12(4)2-5(7,8)9/h1H,2H2,(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKIJKBIVUVLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1S(=O)(=O)N)Br)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide

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